molecular formula C6H11NS2 B012538 (R)-4-Isopropylthiazolidine-2-thione CAS No. 110199-16-1

(R)-4-Isopropylthiazolidine-2-thione

Cat. No. B012538
M. Wt: 161.3 g/mol
InChI Key: CWIZUGZKLJDJLE-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of (R)-4-Isopropylthiazolidine-2-thione involves the reaction of amino alcohols with CS2 and KOH, followed by dehydrochlorination with cinnamyl chloride in the presence of Et3N to yield the target compound (L. Ye, 1998). A highly stereoselective aminolysis of 3-acyl-4(S)-isopropyl-1,3-thiazolidine-2-thione has also been reported as a synthesis method, indicating chiral recognition and potential for producing optically active compounds (T. Jeong & K. Park, 1989).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography, which reveals details about the arrangement of atoms within the molecule and their stereochemical relationships. For instance, the structure of a closely related compound, (R)-N-Acetylthiazolidine-2-Thione-4-Carbonyl TT, was elucidated to show specific configurations and electronic structures (L. Ye, 1998).

Chemical Reactions and Properties

(R)-4-Isopropylthiazolidine-2-thione participates in various chemical reactions, including aminolysis with racemic amines, leading to the formation of optically active amides and amines. This process is influenced by the steric environment around the reacting centers, demonstrating the compound's reactivity and potential for use in synthesizing complex molecules (T. Jeong & K. Park, 1989).

Scientific Research Applications

  • Chiral Auxiliary in Titanium-Mediated Aldol Reactions : (S)-4-isopropyl-1-phenylimidazolidin-2-thione has been shown to effectively serve as a chiral auxiliary in titanium-mediated aldol reactions. This enables the enantioselective synthesis of (R)-baclofen, a significant advancement in organic synthesis (Khatik, Khurana, Kumar, & Nair, 2011).

  • Pharmaceutical Applications : New 1,3-thiazolidine-4-one derivatives of ibuprofen, which include compounds related to (R)-4-Isopropylthiazolidine-2-thione, have shown increased antioxidant potential. These derivatives offer potential as anti-inflammatory drugs with antioxidant activity comparable to vitamin E (Vasincu, Apotrosoaei, Pânzariu, Buron, Routier, & Profire, 2014).

  • Quantum Chemistry Insights : The reaction of bromopropyl chloride with thiazolidine 2 thione and (R) thiazolidine 2 thione 4 carboxylic ethyl ester produces optically active products, providing insights into reaction enthalpies and the transition state of reactants (Li, Guo, Tian, Zhao, & Huang, 1998).

  • Molecular Structure Analysis : Studies on the crystal and molecular structure of related thiazolidine compounds at low temperatures have revealed that the thiazoline ring is planar and provided insights into the conformation of isopropyl groups (Pèpe & Pierrot, 1976).

  • Synthesis of Chiral Compounds : Chiral 3Acyl-4-alkylthiazolidine-2-thiones can be prepared and used for enantioselective acyl transfer to amine and amino acid racemates, demonstrating their utility in synthesizing optically active compounds (Yadav & Dubey, 2002).

  • Antifungal Applications : Simple 1,3-thiazolidine-2-thione derivatives exhibit strong antifungal activity against various pathogenic fungi, highlighting their potential in developing new antifungal agents (Chen, Du, Liu, Wang, Li, & Xu, 2015).

Safety And Hazards



  • ®-4-Isopropylthiazolidine-2-thione may cause skin and eye irritation. Proper handling and protective equipment are recommended.

  • It is essential to follow safety guidelines when working with this compound due to its potential toxicity.




  • Future Directions



    • Investigate its biological activities further, including potential therapeutic applications.

    • Explore its interactions with specific enzymes or receptors.

    • Optimize synthetic routes for improved yields and enantioselectivity.




    properties

    IUPAC Name

    (4R)-4-propan-2-yl-1,3-thiazolidine-2-thione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CWIZUGZKLJDJLE-YFKPBYRVSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C1CSC(=S)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@@H]1CSC(=S)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H11NS2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70552526
    Record name (4R)-4-(Propan-2-yl)-1,3-thiazolidine-2-thione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70552526
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    161.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-4-Isopropylthiazolidine-2-thione

    CAS RN

    110199-16-1
    Record name (4R)-4-(Propan-2-yl)-1,3-thiazolidine-2-thione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70552526
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (4R)-4-Isopropyl-1,3-thiazolidine-2-thione
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    27
    Citations
    Y Li, C Guo, X Lu, X Zhao, H Huang - Chinese Journal of Organic …, 1998 - sioc-journal.cn
    … R-4- isopropylthiazolidine-2-thione 3a, [α]^2^0~D +37.00 and S-4- isopropylthiazolidine-2-thione 3b, [α]^2^0~D -36.90 were obtained by refluxing a solution of R or S-3-methyl-2-…
    Number of citations: 1 sioc-journal.cn
    C Zhang, S Li, XY Dong, SQ Zang - Aggregate, 2021 - Wiley Online Library
    … [ 208 ] Enantiomeric pair of atomically precise silver clusters Ag 6 L 6 /D 6 (L = S-4-isopropylthiazolidine-2-thione, D = R-4-isopropylthiazolidine-2-thione) were obtained via a simple one…
    Number of citations: 86 onlinelibrary.wiley.com
    N Thakur, RA Patil, M Talebi, ER Readel… - Chirality, 2019 - Wiley Online Library
    The enantiomeric excess of chiral starting materials is one of the important factors determining the enantiopurity of products in asymmetric synthesis. Fifty‐one commercially available …
    Number of citations: 6 onlinelibrary.wiley.com
    Z Han, XY Dong, P Luo, S Li, ZY Wang, SQ Zang… - Science …, 2020 - science.org
    Monolayer-protected atomically precise silver clusters display low photoluminescence (PL) quantum yield (QY) and susceptibility under ambient conditions, and their chiroptical …
    Number of citations: 154 www.science.org
    RL Farrell - 2015 - rave.ohiolink.edu
    Cancer is a general term used to describe a group of over 100 different diseases all of which have a similar characteristic about them; the out of control abnormal growing of cells. …
    Number of citations: 2 rave.ohiolink.edu
    Y Jin, C Zhang, XY Dong, SQ Zang… - Chemical Society …, 2021 - pubs.rsc.org
    Continuing research on the preparation and structural determination of monolayer-protected silver clusters has been performed. The compounds include mixed-valence Ag0/1+ clusters …
    Number of citations: 140 pubs.rsc.org
    FG Rylandsholm - 2018 - nmbu.brage.unit.no
    As a consequence of the increased interest in natural products from fungal origin, it has been discovered that 3-(R)-hydroxilipins play a crucial role in how the yeast Candida albicans …
    Number of citations: 2 nmbu.brage.unit.no
    YZ Huang, RK Gupta, GG Luo, QC Zhang… - Coordination Chemistry …, 2024 - Elsevier
    Stimuli-responsive materials have garnered significant attention in technology, sensors, and biological applications because of their quick response to various external factors. These …
    Number of citations: 2 www.sciencedirect.com
    JH Huang, XY Dong, YJ Wang, SQ Zang - Coordination Chemistry Reviews, 2022 - Elsevier
    Chiral metal clusters with atomically precise structure are considered as promising candidates for disclosing the chirality origin and potential chiroptical applications compared with …
    Number of citations: 10 www.sciencedirect.com
    PR Bhansali - 2011 - search.proquest.com
    Epigenetics, along with genetic mutations, are major etiological factors in carcinogenesis. Epigenetics are heritable changes in gene expression that take place without modifying gene …
    Number of citations: 3 search.proquest.com

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